2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid
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Overview
Description
2-Amino-5-{2-azabicyclo[221]heptan-2-yl}-4-fluorobenzoic acid is a complex organic compound with a unique structure that includes an azabicyclo heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The azabicyclo heptane ring system may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but includes an oxygen atom in the ring system.
2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound has a similar azabicyclo ring system but includes a ketone functional group.
Uniqueness
2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid is unique due to the presence of both the azabicyclo heptane ring system and the fluorobenzoic acid moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid (CAS No. 1334148-49-0) is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15FN2O2, with a molecular weight of 250.27 g/mol. The compound contains a fluorobenzoic acid moiety and an azabicyclo structure, which may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C13H15FN2O2 |
Molecular Weight | 250.27 g/mol |
CAS Number | 1334148-49-0 |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, analogs with structural similarities have shown potent inhibitory effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Inhibition of Kinases : Compounds in this class have been reported to inhibit kinases such as CSF1R and EGFR, which are critical in cancer progression and metastasis.
Neuroprotective Effects
The bicyclic structure of the compound suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that compounds with similar frameworks can modulate neurotransmitter systems or exhibit antioxidant properties.
The proposed mechanisms through which this compound exerts its biological effects may include:
- Receptor Binding : The azabicyclo structure may enhance binding affinity to specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes or kinases can disrupt cancer cell proliferation pathways.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Properties
Molecular Formula |
C13H15FN2O2 |
---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-amino-5-(2-azabicyclo[2.2.1]heptan-2-yl)-4-fluorobenzoic acid |
InChI |
InChI=1S/C13H15FN2O2/c14-10-5-11(15)9(13(17)18)4-12(10)16-6-7-1-2-8(16)3-7/h4-5,7-8H,1-3,6,15H2,(H,17,18) |
InChI Key |
YKZFEAXELAPMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2C3=C(C=C(C(=C3)C(=O)O)N)F |
Origin of Product |
United States |
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